"tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate" chemical properties
"tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate" chemical properties
An In-Depth Technical Guide: tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate
A Core Intermediate for Advanced Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, characterization, and critical applications, with a focus on the scientific rationale behind its use as a versatile synthetic intermediate.
Introduction: Strategic Importance in Medicinal Chemistry
tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is a bifunctional organic molecule featuring a piperidine core, a structural motif prevalent in a wide range of biologically active compounds and approved drugs.[1] Its strategic value lies in the presence of a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a robust yet readily cleavable protecting group, allowing for selective chemical transformations at the piperidine nitrogen before revealing the C4-amine for subsequent functionalization.[2][3] This orthogonal reactivity makes it an invaluable intermediate in the multi-step synthesis of complex pharmaceutical targets, including kinase inhibitors and other advanced therapeutic agents.[4][5] The specific trans stereochemistry between the C3-methyl group and the C4-amino group provides precise three-dimensional orientation, which is often critical for specific binding interactions with biological targets.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a synthetic building block is paramount for its effective use in the laboratory.
Compound Identity
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate (and its enantiomer) |
| Common Name | trans-4-(Boc-amino)-3-methylpiperidine |
| CAS Number | Data for specific isomer not widely published; varies by stereochemistry |
| Molecular Formula | C₁₁H₂₂N₂O₂[6] |
| Molecular Weight | 214.30 g/mol [7] |
| SMILES | CC1CNCCC1NC(=O)OC(C)(C)C[6] |
| InChI Key | LHSNRJGZDUFKQT-UHFFFAOYSA-N[6] |
Physical and Chemical Data
Quantitative data for this specific isomer is not broadly available. The data presented below is based on closely related Boc-protected piperidines and should be considered representative.
| Property | Typical Value | Source Context |
| Appearance | White to off-white or gray solid/powder | [7] |
| Boiling Point | ~308 °C | Data for tert-butyl (4-methylpiperidin-4-yl)carbamate[7] |
| Density | ~1.01 g/cm³ | Data for tert-butyl (4-methylpiperidin-4-yl)carbamate[7] |
| pKa | ~12.75 | Predicted for tert-butyl (4-methylpiperidin-4-yl)carbamate[7] |
| Solubility | Soluble in many organic solvents (DCM, Ethyl Acetate, Alcohols) | General property of Boc-protected amines[3] |
Spectroscopic and Analytical Characterization
Rigorous characterization is a self-validating step in any synthetic workflow, confirming both identity and purity. The following are expected analytical signatures for the title compound.
| Technique | Expected Characteristics |
| ¹H NMR | ~1.45 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the tert-butyl group.[8] ~0.9-1.1 ppm (d, 3H): Doublet for the C3-methyl group protons. Signals corresponding to the piperidine ring protons will appear as complex multiplets in the aliphatic region. An N-H proton signal will also be present. |
| ¹³C NMR | ~155 ppm: Carbonyl carbon of the carbamate. ~79-80 ppm: Quaternary carbon of the tert-butyl group. ~28 ppm: Methyl carbons of the tert-butyl group.[8] Additional signals in the aliphatic region correspond to the piperidine and C3-methyl carbons. |
| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretching vibration. ~2800-3000 cm⁻¹: C-H stretching of aliphatic groups. ~1680-1710 cm⁻¹: Strong C=O stretching of the carbamate group. |
| Mass Spec (MS) | [M+H]⁺ = 215.1754: Expected molecular ion peak for the protonated molecule in ESI+ mode.[6] |
Analytical Protocol: Purity Assessment by HPLC
This protocol provides a baseline for assessing the purity of the synthesized compound.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Synthesis and Purification
The most common and direct synthesis involves the selective N-protection of the primary amine of trans-3-methylpiperidin-4-amine.
Retrosynthetic Analysis
The logic of the synthesis is to mask the more reactive primary amine, leaving the secondary amine of the piperidine ring available for later-stage reactions, or to simply use the masked amine as a stable precursor.
General Synthetic Protocol
This protocol details the standard procedure for Boc protection of the precursor amine. The choice of a suitable base is critical to neutralize the acid byproduct without promoting side reactions.
-
Dissolution: Dissolve trans-3-methylpiperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Rationale: Dropwise addition at low temperature helps control the exothermicity of the reaction and minimizes potential side reactions like the formation of the di-Boc protected product.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with the reaction solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems directly from its defined reactivity, primarily centered on the deprotection of the Boc group.
Core Reactivity: Boc Deprotection
The tert-butyl carbamate is stable to a wide range of nucleophilic and basic conditions but is easily cleaved under acidic conditions.[2] This is the cornerstone of its use as a protecting group.
-
Mechanism: The reaction is typically performed with a strong acid such as trifluoroacetic acid (TFA) in a solvent like DCM. The acid protonates the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine as its corresponding acid salt.
-
Protocol:
-
Dissolve the Boc-protected compound in DCM (0.1-0.2 M).
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours.
-
Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can often be used directly or neutralized with a base during a subsequent reaction workup.
-
Application as a Synthetic Intermediate
Once deprotected, the newly revealed primary amine at the C4 position is a potent nucleophile, ready for a variety of coupling reactions essential for building molecular complexity. This positions the compound as a key intermediate in the synthesis of advanced pharmaceutical candidates. For example, related structures are crucial for synthesizing Janus kinase (JAK) inhibitors.[4]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following information is synthesized from safety data sheets for structurally similar compounds.
Hazard Identification
-
Classification: Often classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10][11] Some related compounds are listed as harmful if swallowed (H302).[9][11]
-
GHS Pictogram: Warning symbol (exclamation mark).
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure safety showers and eyewash stations are accessible.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[9]
Storage and Stability
-
Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated place.[13] For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Conclusion
tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is a high-value synthetic building block whose utility is defined by its stereochemically precise piperidine core and the strategic presence of a Boc-protecting group. Its predictable reactivity allows for controlled, sequential chemical modifications, making it an essential tool for medicinal chemists and drug development professionals engaged in the synthesis of novel and complex therapeutic agents. A thorough understanding of its properties, handling, and reaction protocols is key to leveraging its full synthetic potential.
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ChemicalBook. (2025, July 24). tert-Butyl (4-methylpiperidin-4-yl)carbamate Chemical Properties,Uses,Production. Link
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ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Link
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